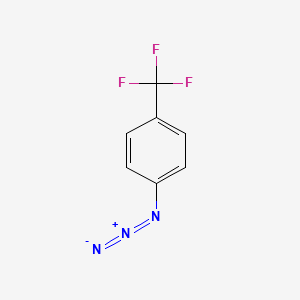

1-Azido-4-(trifluoromethyl)benzene

Description

Significance of Aryl Azides as Versatile Synthetic Intermediates

Aryl azides are organic compounds containing the azide (B81097) (–N₃) functional group attached to an aromatic ring. wikipedia.org They are highly valued as versatile synthetic intermediates due to their unique reactivity. The azide group can undergo a variety of transformations, most notably the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". wikipedia.orgnd.edu These reactions are prized for their high efficiency, selectivity, and mild reaction conditions, making them ideal for the synthesis of complex molecules, including pharmaceuticals and bioconjugates. nd.edutcichemicals.comresearchgate.net The ability of the azide to act as a precursor to amines further broadens its synthetic utility. wikipedia.org The synthesis of aryl azides can be achieved through several methods, including the reaction of arenediazonium salts with sodium azide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Role of Trifluoromethyl Groups in Modulating Molecular Properties and Reactivity

The introduction of a trifluoromethyl (–CF₃) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.comhovione.com This small, fluorine-containing moiety is highly electronegative and lipophilic, characteristics that are particularly advantageous in drug design. mdpi.combeijingyuji.com The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, a consequence of the high bond energy of the C-F bond. mdpi.combeijingyuji.com It can also improve a molecule's binding affinity to biological targets and increase its membrane permeability, leading to better bioavailability. beijingyuji.com The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the aromatic ring to which it is attached. mdpi.com

Contextualization of 1-Azido-4-(trifluoromethyl)benzene within Current Research Paradigms

This compound, with its CAS Number 5586-13-0, strategically combines the advantageous features of both aryl azides and trifluoromethylated arenes. lookchem.commanchesterorganics.comalfa-chemistry.comclearsynth.com This dual functionality makes it a highly valuable reagent in modern synthetic chemistry. The presence of the trifluoromethyl group enhances the stability and modulates the electronic properties of the aryl azide, while the azide group provides a reactive handle for a wide array of chemical transformations. wikipedia.orgmdpi.com This positions this compound as a key building block for creating novel compounds with potential applications in medicinal chemistry, particularly for the development of new therapeutic agents. hovione.combeijingyuji.com Its use in "click" chemistry and photoaffinity labeling further underscores its importance in contemporary research. nd.edunih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

1-azido-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-6(4-2-5)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHZUKXPSZACNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447627 | |

| Record name | 1-azido-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-13-0 | |

| Record name | 1-azido-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 4 Trifluoromethyl Benzene and Analogous Structures

Classical Approaches to Aromatic Azide (B81097) Synthesis

Traditional methods for synthesizing aromatic azides, including 1-azido-4-(trifluoromethyl)benzene, primarily involve two well-established pathways: the diazotization of anilines and nucleophilic substitution reactions.

Diazotization and Azide Formation from Anilines

Nucleophilic Substitution Reactions with Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides another key route to this compound. wikipedia.org This reaction involves the displacement of a halide from an aromatic ring by a nucleophile, in this case, the azide ion. wikipedia.orglibretexts.org The success of this reaction is highly dependent on the nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, activates the ring towards nucleophilic attack, making this a viable synthetic strategy. masterorganicchemistry.comlibretexts.org

The reactivity of the halogenated precursor follows the general trend of F > Cl > Br > I for SNAr reactions. masterorganicchemistry.com Therefore, 1-fluoro-4-(trifluoromethyl)benzene is a common starting material. The reaction is typically performed by treating the halogenated precursor with sodium azide in a suitable solvent. The electron-withdrawing trifluoromethyl group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org

| Precursor | Reagent | Product |

|---|---|---|

| 1-Fluoro-4-(trifluoromethyl)benzene | Sodium Azide (NaN3) | This compound |

| 1-Chloro-4-(trifluoromethyl)benzene | Sodium Azide (NaN3) | This compound |

Advanced and Specialized Synthetic Strategies

In addition to classical methods, several advanced and specialized techniques have been developed for the synthesis of this compound and its analogs, offering alternative routes with specific advantages.

Photochemical Azidation Techniques

Photochemical methods offer a distinct approach to the synthesis of aryl azides. While direct photochemical azidation of trifluoromethylbenzene is not a commonly cited high-yield method, related photochemical reactions highlight the utility of light in forming C-N bonds. For instance, organic photoredox catalysis has been employed for the hydroazidation of trifluoromethyl alkenes using trimethylsilyl (B98337) azide, which provides access to β-CF3-azides under mild conditions. rsc.org Although this specific example does not directly yield this compound, it demonstrates the potential of photochemical strategies in the broader synthesis of trifluoromethyl-containing azides.

Selective Defluorination Routes for Polyfluorinated Azides

Recent research has explored selective defluorination as a method to access specific fluorinated compounds. nih.govbris.ac.uk While not a direct synthesis of this compound, this strategy can be applied to polyfluorinated aromatic systems. For example, a highly fluorinated aryl azide could potentially undergo selective defluorination to yield a trifluoromethyl-substituted analog. This approach is particularly useful for creating specifically substituted fluoroaromatics that might be difficult to access through other means. The process often involves base-promoted elimination to form a reactive intermediate that can be trapped. nih.govbris.ac.uk

Multi-Step Approaches via Cross-Coupling and Azidation Sequences

Multi-step syntheses involving cross-coupling reactions followed by azidation represent a versatile and powerful strategy for constructing complex aryl azides. nih.gov The Suzuki-Miyaura cross-coupling reaction is a prominent example of this approach. nih.govmdpi.comyoutube.com This reaction typically involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst. youtube.com

One can envision a synthetic route where a dihalogenated trifluoromethylbenzene undergoes a Suzuki-Miyaura coupling to introduce a desired substituent, followed by a subsequent nucleophilic aromatic substitution to introduce the azide group. Alternatively, an azido-functionalized organotrifluoroborate can be prepared and then used in a Suzuki-Miyaura cross-coupling reaction. nih.gov For instance, potassium azidoaryltrifluoroborates have been successfully prepared from the corresponding haloaryltrifluoroborates and subsequently used in cross-coupling reactions. nih.gov This allows for the late-stage introduction of the azide functionality into a more complex molecular scaffold.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate/Product |

|---|---|---|---|

| 4-Iodo-1-(trifluoromethyl)benzene | Arylboronic acid | Palladium catalyst, Base | Substituted biphenyl (B1667301) derivative |

| Potassium 4-azidophenyltrifluoroborate | Aryl halide | Palladium catalyst, Cs2CO3 | Azido-substituted biaryl |

Flow Chemistry Methodologies in Aryl Azide Synthesis

The synthesis of aryl azides, while synthetically crucial, is often hampered by the hazardous nature of the azide functional group and the potential instability of intermediates, such as aryl diazonium salts. cam.ac.ukrsc.org Traditional batch processing of these energetic compounds carries inherent safety risks, particularly on a larger scale. cam.ac.uk Flow chemistry, which utilizes continuous streams of reactants in channels or tubing, has emerged as a superior methodology for the synthesis of aryl azides, offering significant improvements in safety, efficiency, and control. durham.ac.ukrsc.org The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, while the high surface-area-to-volume ratio allows for precise and efficient thermal control, preventing dangerous temperature spikes. rsc.orgresearchgate.net

The primary route for synthesizing aryl azides, including structures analogous to this compound, involves the diazotization of the corresponding aniline (B41778) followed by treatment with an azide source. jove.comjove.com Flow chemistry has been successfully applied to this transformation. For instance, researchers have developed continuous-flow systems for the diazotization of a range of anilines, including those with electron-withdrawing substituents like 3-CF₃ and 3-NO₂, which are structurally relevant to the precursor of the target compound. mdpi.com In a typical setup, a stream of the aniline in an acidic solution is mixed with a stream of a nitrosating agent (e.g., sodium nitrite) in a T-mixer before entering a temperature-controlled residence coil. mdpi.com The resulting diazonium salt solution can then be immediately mixed with a solution of sodium azide in a subsequent step to generate the aryl azide, which can be purified in-line. rsc.orgrsc.org This integrated, multi-step approach avoids the isolation of the often unstable diazonium salt intermediate, a major advantage of flow processing. durham.ac.uk

The following table summarizes key findings from the literature on the flow synthesis of various aryl azides, demonstrating the range of conditions and substrates that have been successfully employed.

| Substrate | Method | Reaction Conditions | Yield (%) |

| 4-Chloroaniline | Diazotization/Azidation | Aqueous HCl, NaNO₂, then NaN₃; High flow rate (5 mL/min) | Quantitative Conversion |

| 3-(Trifluoromethyl)aniline | Diazotization/Azidation | Aqueous HCl, NaNO₂; High flow rate (5 mL/min) | Quantitative Conversion |

| 4-Bromoaniline | Diazotization/Azidation | Aqueous HCl, NaNO₂, then NaN₃; High flow rate (5 mL/min) | Quantitative Conversion |

| 4-Iodobenzonitrile | Copper-Catalyzed Azidation | CuI, L-proline, NaN₃ in DMSO; 100 °C, 12 min residence time | 92 |

| 1-Iodo-4-nitrobenzene | Copper-Catalyzed Azidation | CuI, L-proline, NaN₃ in DMSO; 100 °C, 12 min residence time | 94 |

| 2,4-Difluorobenzyl bromide | Nucleophilic Substitution | NaN₃ in DMSO; < 1 min residence time | Full Conversion |

Chemical Reactivity and Mechanistic Pathways of 1 Azido 4 Trifluoromethyl Benzene

Reactivity Profile of the Azide (B81097) Functionality

The azide group is the primary center of reactivity in 1-azido-4-(trifluoromethyl)benzene, undergoing characteristic transformations such as thermal decomposition and cycloaddition reactions.

Thermal Decomposition and Nitrene Generation Pathways

Organic azides, upon thermal or photochemical stimulation, are known to decompose, typically leading to the formation of highly reactive nitrene intermediates. rsc.orgresearchgate.net This process is a critical first step in many of their subsequent reactions. The decomposition can proceed through a stepwise mechanism, with the formation of the nitrene being the rate-determining step. rsc.orgresearchgate.net

For aryl azides like this compound, this decomposition generates an electrophilic nitrene. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the stability and reactivity of the resulting 4-(trifluoromethyl)phenylnitrene.

Spin-Allowed Pathway: Involves a transition state leading to the singlet nitrene.

Spin-Forbidden Pathway: Proceeds via an intersystem crossing to form the triplet nitrene. rsc.orgresearchgate.net

The relative energies of these pathways can be quite similar, influencing the subsequent reaction products. rsc.orgresearchgate.net For instance, perfluoro-4-azidotoluene, a related compound, reacts at elevated temperatures (160 °C) with various substrates, indicating nitrene-like reactivity. rsc.org These reactions include N-H "insertion" to form azo compounds. rsc.org

Participation in Cycloaddition Reactions

The azide group in this compound can act as a 1,3-dipole in cycloaddition reactions, most notably the azide-alkyne cycloaddition. This reaction, often referred to as a "click" reaction, is a highly efficient method for the synthesis of 1,2,3-triazoles. beilstein-archives.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, known for its mild reaction conditions and broad functional group tolerance. beilstein-archives.org The reaction of azides with terminal alkynes, catalyzed by copper(I) salts, leads to the formation of 4-substituted 1,2,3-triazoles. nih.govnih.gov The trifluoromethyl group on the benzene (B151609) ring can influence the rate and regioselectivity of these cycloadditions.

A study on the [3+2] cycloaddition reaction of a nitrone with an enol acetate (B1210297) containing a trifluoromethyl group demonstrated that the CF3 group accelerates the reaction. nih.gov Similarly, perfluoroazidobenzene readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles like diphenylacetylene (B1204595) and phenylacetylene. rsc.org

| Dipolarophile | Product Type | Reference |

| Terminal Alkynes | 1,2,3-Triazoles | beilstein-archives.orgnih.govnih.gov |

| Diphenylacetylene | Triazole | rsc.org |

| Phenylacetylene | Triazole | rsc.org |

| Norbornene | Triazoline | rsc.org |

| Acrylonitrile | Triazoline | rsc.org |

Electronic and Steric Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties.

Modulation of Aromatic Ring Reactivity

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov This is primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic ring through a strong inductive effect. nih.govvaia.com This electron-withdrawing nature has several significant consequences for the reactivity of the benzene ring in this compound:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density on the aromatic ring makes it less nucleophilic and therefore less reactive towards electrophiles. vaia.comyoutube.com This deactivation is a common strategy to reduce metabolism and increase the half-life of drug candidates. mdpi.com

Meta-Directing Influence: In electrophilic aromatic substitution reactions, the trifluoromethyl group directs incoming electrophiles to the meta position. vaia.comyoutube.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable for attack. vaia.com

Activation of Adjacent Electrophilic Sites: The inductive electron-withdrawing effect of the -CF3 group can enhance the electrophilic character of adjacent functional groups. nih.gov

Effects on Reaction Selectivity

The steric and electronic properties of the trifluoromethyl group can also play a crucial role in determining the selectivity of reactions involving this compound.

The trifluoromethyl group is bulkier than a methyl group and is comparable in size to an isopropyl group. mdpi.comacs.org This steric hindrance can influence the approach of reactants and favor the formation of specific stereoisomers. nih.gov

In the context of cycloaddition reactions, the electronic nature of the trifluoromethyl group can affect the regioselectivity. For instance, in a [3+2] cycloaddition study, the presence of a CF3 group accelerated the reaction but did not alter the regioselectivity, which was primarily controlled by another substituent. nih.gov However, in other systems, the strong electron-withdrawing nature of the CF3 group has been shown to be a key factor in achieving high selectivity. nih.gov For example, the chemoselectivity of reactions involving aryl trifluoromethyl diazo compounds can be completely switched by changing the nature of other substituents in the reaction. acs.org

Elucidation of Reaction Mechanisms

The reaction mechanisms of this compound are a composite of the individual reactivities of the azide and the influence of the trifluoromethyl group.

For thermal decompositions, the mechanism involves the initial formation of a nitrene intermediate. rsc.orgresearchgate.net The subsequent reactions of this nitrene, such as insertion or rearrangement, are then influenced by the electronic properties imparted by the trifluoromethyl group.

In cycloaddition reactions, the mechanism is typically concerted, as in the case of the Huisgen 1,3-dipolar cycloaddition. However, the presence of a copper(I) catalyst in the CuAAC reaction modifies the mechanism to a stepwise process involving copper acetylide intermediates. The electron-withdrawing trifluoromethyl group on the azide can influence the rate of the initial coordination of the azide to the copper catalyst and the subsequent cyclization steps.

Mechanistic Studies of 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a cornerstone of the reactivity of this compound, providing a powerful method for the synthesis of five-membered heterocyclic compounds, particularly 1,2,3-triazoles. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of the azide (a 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. wikipedia.org

The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process. unipd.it However, the regioselectivity of the reaction—that is, which nitrogen of the azide bonds to which carbon of the dipolarophile—is influenced by electronic and steric factors of both reactants. researchgate.net The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of this compound significantly influences its reactivity. Electron-withdrawing substituents can affect the stability of the negative charge on the terminal nitrogen atom (N3) of the azide in the transition state. researchgate.net

A notable application of this reactivity is the synthesis of trifluoromethyl- and (trifluoromethyl)sulfanyl-substituted triazoles. For instance, the copper(I)-catalyzed 1,3-dipolar cycloaddition between this compound and ethynyl (B1212043) trifluoromethyl sulfide (B99878) produces 1-[4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole. This reaction highlights the utility of this cycloaddition in creating complex fluorinated molecules. nih.gov The reaction conditions for the synthesis of various triazoles from substituted phenyl azides are often mild, a key advantage for synthetic applications. beilstein-journals.orgnih.gov

The table below summarizes the synthesis of a specific triazole derivative from this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| This compound | Ethynyl trifluoromethyl sulfide | CuSO₄·5H₂O, sodium ascorbate, benzoic acid, 50 °C, 16 h | 1-[4-(Trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | 80 |

Data sourced from a study on the synthesis of CF3S-containing triazoles. nih.gov

Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of 1,3-dipolar cycloadditions involving substituted phenyl azides. These studies help in understanding the electronic structure of the transition states and predicting the regioselectivity of the cycloaddition. researchgate.net The reactivity can also be enhanced through strain-promoted azide-alkyne cycloadditions (SPAAC), where the use of strained cycloalkynes accelerates the reaction rate without the need for a metal catalyst. nih.gov

Pathways in N-Group Transfer Chemistry

This compound serves as a precursor for the transfer of a nitrogen-containing group, specifically the nitrene moiety (a nitrogen atom with six valence electrons), to various substrates. This chemistry is often mediated by transition metals or initiated by photolysis or thermolysis.

Iron-mediated N-group transfer reactions using aryl azides have been shown to proceed via reactive iron-imido intermediates. harvard.edu These intermediates can then participate in reactions such as C-H amination and aziridination of olefins. The electronic structure of the metal-imido complex, which can possess significant radical character, plays a crucial role in determining the reaction pathway and selectivity. harvard.edu While specific studies on this compound in this context are not prevalent, the general principles of N-group transfer involving aryl azides are applicable. The electron-withdrawing nature of the trifluoromethyl group would be expected to influence the reactivity of the resulting nitrene or metal-imido intermediate.

Diazo-transfer reactions represent another facet of N-group transfer chemistry. In these reactions, an azide compound transfers a diazo group (N₂) to an active methylene (B1212753) compound. More broadly, azides are key reagents in the synthesis of other azides and nitrogen-containing heterocycles. For example, specialized diazo-transfer reagents have been developed for the synthesis of isotopically labeled azides, which are valuable probes in spectroscopic studies. nih.gov

Photochemical Activation and Intermediates

Photolysis of aryl azides, including this compound, leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive intermediate known as a nitrene. scholaris.canih.gov The initial product of photolysis is a singlet nitrene, which is in an excited state. nih.gov This singlet nitrene is short-lived and can undergo several reaction pathways, including intersystem crossing to the more stable triplet ground state, ring expansion to a dehydroazepine, or reaction with surrounding molecules. nih.govnih.gov

Laser flash photolysis (LFP) studies have been instrumental in detecting and characterizing these transient intermediates. For example, LFP of fluorinated phenyl azides has allowed for the direct observation of singlet nitrenes and the determination of their lifetimes and reaction rate constants. nih.gov In the case of tetrafluorinated p-azidoacetophenone, the singlet nitrene has a lifetime of 172 ns in benzene and can be trapped by reagents like pyridine (B92270) to form a stable ylide. nih.gov

The trifluoromethyl group in this compound is expected to influence the properties of the photogenerated 4-(trifluoromethyl)phenylnitrene. The table below summarizes key transient intermediates and their characteristics observed in the photolysis of related fluorinated and substituted phenyl azides.

| Precursor | Intermediate | Method of Generation | Observed Properties/Reactions |

| p-Azidoacetophenone | Singlet nitrene | Laser Flash Photolysis | Relaxes to triplet nitrene in aqueous solution; forms a didehydroazepine in a hydrophobic environment. nih.gov |

| 2,3,5,6-Tetrafluoro-p-azidoacetophenone | Singlet nitrene | Laser Flash Photolysis | Lifetime of 172 ns in benzene; reacts with cyclohexane (B81311) to form a C-H insertion product. nih.gov |

| Fluorinated phenyl azides | Singlet nitrene | Laser Flash Photolysis | Intercepted by pyridine to form ylides; undergoes ring expansion to dehydroazepines. nih.gov |

| Diphenylphosphoryl azide | Triplet nitrene | Laser Flash Photolysis | Absorbs at 345 nm in chloroform; lifetime of several tens of microseconds. researchgate.net |

The reactivity of the singlet nitrene is of particular interest in applications such as photoaffinity labeling, where the nitrene can form covalent bonds with nearby molecules, including the unactivated C-H bonds of alkanes. nih.gov The competition between the various decay pathways of the singlet nitrene is influenced by the solvent and the presence of quenching agents. For instance, in aqueous solutions, relaxation to the less reactive triplet nitrene is often favored, while in more hydrophobic environments, other reactions can predominate. nih.gov

Applications in Heterocyclic Chemistry and Advanced Organic Synthesis

[3+2] Cycloaddition Reactions in Heterocycle Construction

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic synthesis, and 1-azido-4-(trifluoromethyl)benzene is an exemplary 1,3-dipole. It readily reacts with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. This transformation is fundamental to the construction of a wide array of complex molecules.

Synthesis of 1,2,3-Triazole Derivatives

The reaction between an azide (B81097) and an alkyne to produce a 1,2,3-triazole is a classic and highly efficient example of a [3+2] cycloaddition. frontiersin.org this compound is frequently employed in the synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.gov For instance, its reaction with various terminal alkynes, often catalyzed by copper(I) species, yields the corresponding 1-(4-(trifluoromethyl)phenyl)-1,2,3-triazole derivatives in good yields. nih.govnih.gov This method is a robust pathway to introduce the trifluoromethylphenyl moiety into diverse molecular scaffolds. nih.gov The resulting triazole ring is not merely a linker but a stable, aromatic system that can influence the biological activity and material properties of the final compound. nih.gov

The synthesis of these triazoles can be achieved under various conditions. While thermal cycloadditions are possible, they often require high temperatures and can lead to mixtures of products. nih.gov Catalyzed versions, particularly those using copper, are generally preferred for their efficiency and control over the reaction outcome. frontiersin.orgnih.gov

Regioselectivity in Triazole Formation

A significant aspect of the [3+2] cycloaddition between azides and unsymmetrical alkynes is regioselectivity—the control over which of the two possible regioisomers is formed. The uncatalyzed Huisgen 1,3-dipolar cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, often with poor selectivity. nih.govnih.gov

However, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has largely solved this issue. When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, the reaction proceeds with high regioselectivity to exclusively afford the 1,4-disubstituted triazole isomer. nih.govnih.govnih.gov This high degree of control is a key advantage of the catalyzed process and is crucial for applications where a single, well-defined isomer is required. rsc.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, directing the formation of the 1,4-isomer. nih.gov While copper is the most common catalyst for achieving 1,4-regioselectivity, other metals, such as ruthenium, can be used to favor the formation of the 1,5-regioisomer. nih.gov

Stereoselective Considerations in Cycloadditions

While the cycloaddition itself to form the aromatic triazole ring does not typically create new stereocenters on the ring, stereoselectivity becomes a critical consideration when either the azide or the alkyne partner contains pre-existing stereocenters. In such cases, the reaction must be conducted under conditions that preserve the stereochemical integrity of the starting materials.

For instance, if this compound is reacted with a chiral alkyne, the resulting triazole will also be chiral. The conditions of the cycloaddition, whether thermal or catalyzed, are generally mild enough not to cause racemization of existing stereocenters adjacent to the reacting functional groups. This allows for the synthesis of enantiomerically pure triazole derivatives, which is of paramount importance in medicinal chemistry and the development of chiral materials. Research has shown that reactions involving chiral propargylamines and azides proceed without any racemization, yielding optically active triazole products. nih.gov

"Click Chemistry" Paradigm

The concept of "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. nih.gov The azide-alkyne cycloaddition is the quintessential click reaction, and this compound is a valuable reagent within this paradigm. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. rsc.org It is widely used for its reliability, efficiency, and exceptional regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com The reaction is remarkably tolerant of a wide variety of functional groups, allowing for the conjugation of complex molecular fragments under mild conditions, often in aqueous solvents. mdpi.comekb.eg

This compound is an effective partner in CuAAC reactions. Its electron-withdrawing trifluoromethyl group can influence the reaction kinetics. ekb.eg This reaction has been employed in diverse fields such as drug discovery, bioconjugation, and materials science. For example, it can be used to link the 4-(trifluoromethyl)phenyl azide moiety to biomolecules modified with an alkyne group, or to synthesize functional polymers and materials. The robustness of the CuAAC reaction allows for its use in complex chemical environments, making it a powerful tool for molecular assembly. nih.gov Various copper sources can be used, including Cu(I) salts like copper(I) iodide, or by reducing Cu(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. nih.gov

Interactive Table: Examples of CuAAC Reactions

| Alkyne Reactant | Catalyst System | Product | Application Area |

|---|---|---|---|

| Phenylacetylene | CuI | 1-Phenyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Organic Synthesis |

| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | (1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol | Medicinal Chemistry |

| Alkyne-modified DNA | Cu(I) salts | DNA-triazole conjugate | Bioconjugation |

| Alkyne-terminated Polymer | Cu(I) complexes | Graft Copolymer | Materials Science |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Methods

A significant advancement in click chemistry for biological applications is the development of the strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cn This reaction does not require a cytotoxic copper catalyst, making it truly bioorthogonal—meaning it can proceed within living systems without interfering with native biochemical processes. nih.govnih.gov SPAAC utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO), which has a high degree of ring strain. cityu.edu.hknih.gov This strain is released during the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force for the reaction. nih.govnih.gov

This compound can be used in SPAAC reactions to label biomolecules that have been metabolically engineered to incorporate a strained alkyne. For example, a cell could be fed a sugar functionalized with a cyclooctyne, which is then incorporated into its cell-surface glycans. Subsequent treatment with this compound would lead to the covalent attachment of the trifluoromethylphenyl group to the cell surface via triazole formation. nih.gov The rate of SPAAC is highly dependent on the structure of the cycloalkyne. nih.gov While SPAAC is a powerful tool for in vivo chemistry, other bioorthogonal reactions, such as the Staudinger ligation and tetrazine ligations, also exist and offer alternative strategies for selective chemical transformations in biological contexts. nih.govnih.gov

Integration into Polymer Chemistry and Materials Science

The integration of this compound into polymer chemistry and materials science has led to the development of novel materials with tailored properties. The presence of the trifluoromethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific optoelectronic properties to the resulting polymers.

One of the primary methods for incorporating this compound into polymers is through cycloaddition reactions. Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is employed to synthesize polytriazoles. Research has demonstrated the synthesis of N-aryl-polytriazole derivatives using -CF3 substituted aryl azides. rsc.org These polymers often exhibit high thermal stability, with decomposition temperatures recorded between 195–308 °C. rsc.org The incorporation of both trifluoromethyl and nitro groups into these polytriazoles can further enhance their properties, including their density and detonation characteristics. rsc.org

Beyond polymerization, this compound and its derivatives are utilized in surface modification. Perfluorophenyl azides (PFPAs), a related class of compounds, are employed to functionalize surfaces of various materials, including polymers and nanomaterials. nih.gov This is often achieved by activating the azide group with light or heat, leading to the formation of a highly reactive nitrene that can insert into C-H bonds on the material's surface. nih.gov This method allows for the creation of patterned surfaces with controlled spatial and topographical features. nih.gov For instance, the density of immobilized molecules on a surface can be controlled by adjusting the concentration of the surface azido (B1232118) groups. nih.gov

The following table summarizes representative applications of trifluoromethyl-substituted aryl azides in polymer and materials science:

| Application Area | Specific Example | Key Findings |

| Polymer Synthesis | Synthesis of -CF3 and -NO2 substituted N-aryl-polytriazole derivatives via Cu-catalyzed [3+2]-cycloaddition. rsc.org | The resulting polymers exhibit high thermal stability (decomposition at 195–308 °C) and, in some cases, positive heats of formation. rsc.org |

| Surface Modification | Functionalization of polymer surfaces using perfluorophenyl azides (PFPAs). nih.gov | Allows for the creation of patterned surfaces and control over the density of immobilized molecules. nih.gov |

| Nonlinear Optical Materials | Synthesis of chromophores with a 3,5-bis(trifluoromethyl)benzene isolation group. researchgate.net | The trifluoromethyl groups help to suppress dipole-dipole interactions between chromophores, leading to materials with potential applications in nonlinear optics. researchgate.net |

N-Group Transfer Chemistry and C-H Functionalization

The azide functionality of this compound serves as a precursor to a highly reactive nitrene intermediate, which is central to its application in N-group transfer and C-H functionalization reactions. The generation of the corresponding 4-(trifluoromethyl)phenylnitrene, typically through thermal or photochemical activation, enables the formation of new carbon-nitrogen bonds.

Nitrene transfer reactions are a powerful tool for the direct incorporation of nitrogen atoms into organic molecules. researchgate.net These reactions can be catalyzed by transition metals, which facilitate the in situ generation of the nitrene species from the azide. nih.gov The resulting nitrene can then undergo various transformations, including insertion into C-H bonds. The electron-withdrawing nature of the trifluoromethyl group in this compound influences the reactivity of the resulting nitrene. nih.gov

A notable application of this chemistry is in the synthesis of trifluoromethyl-substituted imidazoles through a domino azidation/intramolecular C(sp3)-H amination process. organic-chemistry.org While this specific study utilized TMSN3 as the azide source, it highlights the utility of azide-based C-H amination in constructing complex nitrogen heterocycles. organic-chemistry.org The reaction proceeds via the formation of two new C-N bonds in a single step. organic-chemistry.org

The table below provides an overview of the types of reactions involving N-group transfer and C-H functionalization with aryl azides.

| Reaction Type | Description | Key Features |

| Nitrene Transfer | Generation of a nitrene intermediate from an azide, which is then transferred to a substrate. nih.gov | Often catalyzed by transition metals; enables the formation of new C-N bonds. nih.gov |

| C-H Functionalization | Insertion of a nitrene into a C-H bond, leading to the formation of an amine or related functional group. organic-chemistry.org | Provides a direct method for functionalizing otherwise unreactive C-H bonds. |

| Domino Reactions | Multi-step reactions where the subsequent transformations occur without the need for isolating intermediates. organic-chemistry.org | An efficient strategy for the rapid construction of complex molecules, such as highly substituted imidazoles. organic-chemistry.org |

Precursor Roles in Complex Molecular Architectures

This compound is a valuable building block for the synthesis of a wide array of complex molecular architectures, particularly nitrogen-containing heterocycles and functionalized carbon allotropes.

While the azide group is most commonly associated with the synthesis of triazoles via "click chemistry," it is also a versatile precursor for a variety of other nitrogen-containing heterocyclic systems. mdpi.com The thermal or metal-catalyzed decomposition of aryl azides can lead to intramolecular cyclization reactions, forming heterocycles such as pyrroles, indoles, and carbazoles.

For example, the reaction of aryl azides with tryptophols or tryptamines under copper-catalyzed conditions can produce 3a-nitrogenous furoindolines and pyrroloindolines. This transformation proceeds through a nitrene transfer followed by cyclization. Furthermore, rhodium(II)-catalyzed transannulation of N-tetrafluoroethyl-1,2,3-triazoles (formed from the corresponding azide) with nitriles provides access to N-tetrafluoroethyl-containing imidazoles. nih.gov Another approach involves the reaction of sulfonyl azides with N-isocyaniminotriphenylphosphorane and carboxylic acids, mediated by a cobalt catalyst, to generate 1,3,4-oxadiazole (B1194373) scaffolds. nih.gov This one-pot tandem reaction involves a nitrene transfer followed by an intramolecular aza-Wittig reaction. nih.gov

The unique electronic and physical properties of fullerenes and other carbon allotropes can be tailored through chemical functionalization. Aryl azides, including derivatives of this compound, play a role in this area. The addition of azides to the fullerene cage can be achieved through various methods, including photochemical and thermal reactions.

For instance, the reaction of nih.govfullerene with N-succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate, a related perfluorophenyl azide, has been shown to be a viable method for the functionalization of C60. nih.gov More complex, orthogonally bifunctional fullerene scaffolds have also been synthesized. A hexakis-functionalized C60 core bearing both azide and tetrazine units has been prepared, allowing for selective one-pot functionalization through two distinct "click" reactions: inverse electron-demand Diels-Alder and azide-alkyne cycloaddition. nih.gov This approach enables the controlled assembly of heteroantennary bioconjugates on the fullerene scaffold. nih.gov The functionalization of fullerenes is of interest for applications in materials science and biomedicine, including photodynamic therapy.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, the four aromatic protons would appear as two distinct sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the azide (B81097) group (H-2 and H-6) and those ortho to the trifluoromethyl group (H-3 and H-5) would exhibit different chemical shifts due to the differing electronic effects of these substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display signals for the four distinct aromatic carbons and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is particularly characteristic and would appear as a quartet due to coupling with the three fluorine atoms rsc.org. The aromatic carbons would show a range of chemical shifts influenced by the electron-donating or -withdrawing nature of the attached functional groups.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 1-Azido-4-(trifluoromethyl)benzene, a single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group rsc.orgrsc.org. The chemical shift of this signal is a sensitive indicator of the electronic environment of the CF₃ group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | |||

| H-2, H-6 | ~7.1-7.3 | Doublet | ~8-9 |

| H-3, H-5 | ~7.5-7.7 | Doublet | ~8-9 |

| ¹³C | |||

| C-1 | ~140-142 | Singlet | - |

| C-2, C-6 | ~118-120 | Singlet | - |

| C-3, C-5 | ~126-128 | Quartet | J(C-F) ~ 3-4 |

| C-4 | ~125-127 | Quartet | J(C-F) ~ 30-35 |

| CF₃ | ~123-125 | Quartet | J(C-F) ~ 270-275 |

| ¹⁹F |

Note: These are predicted values based on data for similar compounds and are subject to variation based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This typically appears in the region of 2100-2140 cm⁻¹ nih.gov. The symmetric stretch is often weaker and appears at a lower frequency.

The trifluoromethyl (CF₃) group also gives rise to characteristic strong absorption bands due to C-F stretching vibrations, typically found in the range of 1100-1350 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene ring.

Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Azide (-N₃) | 2100 - 2140 | Strong, Sharp |

| Symmetric Stretch | Azide (-N₃) | ~1250 - 1350 | Medium to Weak |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Strong |

| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and intermolecular interactions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₄F₃N₃, the exact mass is 187.0357 g/mol researchgate.netsigmaaldrich.comchemspider.com.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species. The fragmentation of aryl azides is a well-studied process clearsynth.comresearchgate.net. A primary and characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂) to form a nitrene intermediate.

For this compound, the expected fragmentation pathway would begin with the molecular ion at m/z 187. The initial loss of N₂ (28 amu) would generate a highly reactive nitrene fragment ion [C₇H₄F₃N]⁺˙ at m/z 159. This nitrene intermediate can then undergo further fragmentation. Common subsequent losses include the expulsion of HCN, leading to a five-membered ring fragment, or the loss of the trifluoromethyl group.

Proposed Electron Ionization Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 187 | [C₇H₄F₃N₃]⁺˙ (Molecular Ion) | - |

| 159 | [C₇H₄F₃N]⁺˙ | N₂ |

| 132 | [C₆H₄F₃]⁺ | HCN from [C₇H₄F₃N]⁺˙ |

Note: The relative abundance of these fragments can vary depending on the ion source temperature and other instrumental parameters.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a complete structural picture of the molecule in the solid state.

To date, a published crystal structure for this compound has not been found in the common crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal key structural features. For instance, it would confirm the planarity of the benzene ring and provide the exact geometry of the azide and trifluoromethyl groups relative to the ring. The C-N-N and N-N-N bond angles and bond lengths within the azide moiety would be of particular interest, as would the C-C-F and F-C-F bond angles of the trifluoromethyl group. Furthermore, the analysis would elucidate any intermolecular interactions, such as π-π stacking or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. While crystallographic data for the title compound is not available, studies on similar substituted azides and benzene derivatives provide a basis for understanding the expected solid-state structure nih.gov.

Specialized Spectroscopic Probes for Mechanistic Interrogation (e.g., Mössbauer Spectroscopy, Electron Paramagnetic Resonance)

While less commonly applied to diamagnetic organic molecules like this compound, specialized spectroscopic techniques such as Mössbauer spectroscopy and Electron Paramagnetic Resonance (EPR) can be invaluable for interrogating reaction mechanisms and transient species.

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most commonly ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu, and is highly sensitive to the local chemical environment of the nucleus acs.orgwikipedia.orgnih.gov. For an organic compound like this compound, Mössbauer spectroscopy would not be directly applicable unless it were part of a metal complex or adsorbed onto a Mössbauer-active substrate. However, it is a powerful tool for studying organometallic compounds containing azide ligands, providing information on the oxidation state and coordination environment of the metal center acs.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals and radical ions researchgate.netrsc.orgnih.govresearchgate.netrsc.org. While this compound is itself EPR-silent, this technique would be highly relevant for studying its chemical reactions that proceed through radical intermediates. For example, the thermal or photochemical decomposition of aryl azides can generate nitrene radicals, which are paramagnetic and could be detected and characterized by EPR spectroscopy. Such studies can provide crucial insights into reaction mechanisms, including the electronic structure and reactivity of transient radical species nih.govrsc.org. EPR studies on various organic azides have been conducted to understand the nature of the radical adducts and intermediates formed during their reactions rsc.orgresearchgate.net.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Enhanced Azide (B81097) Reactivity

The development of innovative and efficient catalytic systems is paramount to unlocking the full synthetic potential of 1-azido-4-(trifluoromethyl)benzene. Future research will likely focus on transition-metal catalysis to achieve milder and more selective transformations.

Transition-metal-catalyzed direct C-H amination has emerged as a step- and atom-economical alternative to traditional cross-coupling reactions for the formation of C-N bonds. acs.org Research into rhodium(III) and iridium(III) catalyst systems has shown promise for the direct C-H amination of arenes using various organic azides, including aryl azides. ibs.re.kr The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity of the azide and the substrate, necessitating the development of tailored catalytic systems. Future work could explore the optimization of these rhodium and iridium catalysts, as well as other transition metals, to enhance their efficiency and selectivity for reactions involving this specific trifluoromethylated aryl azide.

Furthermore, transition metal complexes, particularly those of cobalt and rhodium, have been shown to catalyze the intramolecular amination of C-H bonds using aryl azides. nih.gov While these studies often focus on intramolecular reactions, the principles can be extended to intermolecular systems. The development of catalysts that can effectively mediate the intermolecular C-H amination with this compound would open up new avenues for the synthesis of complex trifluoromethylated amines. Copper-catalyzed reactions also represent a promising area. Copper(II)-catalyzed azidation of organoboron compounds has been shown to be an effective method for preparing aryl azides, which can then be used in subsequent cycloaddition reactions. organic-chemistry.org Research into copper catalysts for the activation of this compound in various transformations, including C-H functionalization and cycloadditions, could lead to more economical and environmentally benign synthetic methods.

Photocatalysis offers another exciting frontier for activating aryl azides under mild conditions. Visible-light-mediated nitrene transfer reactions provide an eco-friendly approach to C-N bond formation. researchgate.net The development of novel photocatalysts that can efficiently activate this compound upon irradiation with visible light could enable a wide range of new transformations, including C-H amination and cycloadditions, under exceptionally mild conditions.

A summary of potential catalytic systems for enhanced reactivity of this compound is presented in the table below.

| Catalytic System | Reaction Type | Potential Advantages |

| Rhodium(III) and Iridium(III) complexes | Direct C-H Amination | High efficiency and selectivity, mild reaction conditions. ibs.re.kr |

| Cobalt and Rhodium porphyrins | C-H Amination | Broad substrate scope. nih.gov |

| Copper(II) catalysts | C-H Azidation, Cycloadditions | Economical and environmentally benign. organic-chemistry.org |

| Visible-light photocatalysts | Nitrene Transfer Reactions | Mild reaction conditions, sustainable. researchgate.net |

Continuous Flow Synthesis and Process Intensification for Azide Chemistry

The synthesis and use of azides, including this compound, are often associated with safety concerns due to the potential for explosive decomposition. Continuous flow chemistry offers a powerful solution to mitigate these risks while enabling process intensification. tue.nl The small reactor volumes and excellent heat and mass transfer characteristics of flow reactors allow for the safe handling of hazardous intermediates and exothermic reactions.

The application of continuous flow technology to the synthesis of this compound itself is a key area for future development. Traditional batch syntheses of aryl azides often involve the generation of diazonium salt intermediates, which can be unstable. organic-chemistry.orgresearchgate.net Performing these diazotization and azidation reactions in a continuous flow setup can significantly improve safety by minimizing the accumulation of hazardous species. researchgate.net Furthermore, continuous flow systems can be readily automated for process control and optimization, leading to higher yields and purity.

Beyond its synthesis, the subsequent reactions of this compound can also be greatly enhanced through flow chemistry. For instance, the photolysis of aryl azides to generate nitrenes for subsequent rearrangement and trapping reactions can be performed more efficiently and safely in a continuous flow photoreactor. beilstein-journals.orgnih.gov This approach allows for precise control over irradiation time and temperature, minimizing the formation of byproducts and improving the selectivity of the reaction.

The integration of multiple synthetic steps into a continuous flow process, often referred to as "telescoped synthesis," is another promising direction. This approach can streamline the synthesis of complex molecules derived from this compound by eliminating the need for isolation and purification of intermediates. For example, a flow process could be designed to first synthesize the azide and then immediately use it in a subsequent cycloaddition or C-H functionalization reaction, all within a single, integrated system. tue.nl

| Feature of Continuous Flow | Advantage for Azide Chemistry |

| Small reactor volumes | Enhanced safety by minimizing accumulation of hazardous compounds. tue.nl |

| Excellent heat and mass transfer | Precise temperature control for exothermic reactions. |

| Automation and process control | Improved reproducibility and optimization of reaction conditions. |

| Integration of multiple steps | Telescoped synthesis for increased efficiency and reduced waste. tue.nl |

Exploration of New Reactivity Modes and Synthetic Applications

The unique electronic properties of this compound, characterized by the strong electron-withdrawing nature of the trifluoromethyl group, can be harnessed to explore novel reactivity modes and expand its synthetic utility.

One of the most well-established reactions of azides is the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. frontiersin.org The presence of the trifluoromethyl group can significantly influence the rate and regioselectivity of these cycloadditions. nih.gov Future research could focus on exploring the full scope of these reactions with a wider range of alkynes, including those that are sterically hindered or electronically diverse. Furthermore, the development of catalytic systems, such as copper(I) catalysts, can further enhance the efficiency and control of these cycloaddition reactions, providing access to a diverse library of trifluoromethylated triazoles. nih.govcfplus.cz These triazole scaffolds are of significant interest in medicinal chemistry and materials science.

Beyond traditional cycloadditions, the exploration of transition-metal-catalyzed C-H functionalization reactions using this compound as a nitrogen source is a rapidly growing area. acs.orgibs.re.kr The development of methods for the direct introduction of the 4-(trifluoromethyl)phenylamino group into various C-H bonds would provide a powerful tool for the synthesis of novel aniline (B41778) derivatives. Research in this area could focus on expanding the scope of directing groups and substrates to enable the selective functionalization of a wide range of molecules.

The generation of highly reactive nitrene intermediates from this compound through thermal or photochemical activation opens up possibilities for a variety of other transformations. beilstein-journals.orgnih.gov These can include insertion reactions into C-H and Si-H bonds, as well as rearrangements to form novel heterocyclic structures. The electron-deficient nature of the nitrene derived from this compound is expected to impart unique reactivity compared to nitrenes bearing electron-donating groups.

| Reactivity Mode | Synthetic Application | Key Research Focus |

| [3+2] Cycloaddition | Synthesis of trifluoromethylated 1,2,3-triazoles. nih.govnih.gov | Exploring substrate scope and developing catalytic systems. |

| C-H Functionalization | Direct introduction of the 4-(trifluoromethyl)phenylamino group. acs.orgibs.re.kr | Expanding the scope of directing groups and substrates. |

| Nitrene Insertion and Rearrangement | Synthesis of novel heterocyclic compounds and functionalized amines. beilstein-journals.orgnih.gov | Investigating the unique reactivity of the electron-deficient nitrene. |

Design of Functional Materials and Chemical Probes with Trifluoromethylated Azide Scaffolds

The incorporation of the 4-(trifluoromethyl)phenyl azide moiety into larger molecular architectures holds significant promise for the development of novel functional materials and chemical probes with tailored properties. The trifluoromethyl group can profoundly influence properties such as lipophilicity, metabolic stability, and fluorescence, making it a valuable component in the design of bioactive molecules and materials. acs.org

In the realm of chemical biology, this compound can serve as a key building block for the synthesis of fluorogenic probes. semanticscholar.orgnih.gov These probes are designed to be non-fluorescent or weakly fluorescent until they react with a specific target molecule, at which point a significant increase in fluorescence is observed. The azide group can act as a quencher of fluorescence, and its conversion to a triazole via a bioorthogonal click reaction can restore fluorescence. nih.govmssm.edu The trifluoromethyl group can be used to fine-tune the spectral properties and cellular permeability of these probes. The development of novel fluorogenic probes based on the this compound scaffold could enable the sensitive and selective detection of a wide range of biological targets.

Furthermore, the trifluoromethylated azide scaffold can be incorporated into the design of photoaffinity labels. nih.gov These molecules are used to identify and characterize protein-ligand interactions. The azide group can be photochemically converted to a highly reactive nitrene, which can then form a covalent bond with nearby amino acid residues in the binding pocket of a target protein. The trifluoromethyl group can enhance the binding affinity and specificity of the probe.

In materials science, the rigid and electronically distinct nature of the 4-(trifluoromethyl)phenyl group makes it an attractive component for the construction of novel polymers and liquid crystals. The azide functionality provides a convenient handle for polymerization or for grafting onto surfaces to modify their properties. For example, polymers containing this moiety may exhibit interesting thermal, optical, or self-assembly properties.

| Application Area | Role of this compound | Desired Properties |

| Fluorogenic Probes | Core scaffold with azide as a fluorescence quencher. nih.govmssm.edu | High fluorescence turn-on ratio, tunable spectral properties. |

| Photoaffinity Labels | Photoreactive crosslinking agent. nih.gov | Enhanced binding affinity and specificity. |

| Functional Polymers | Monomer or grafting agent. | Tailored thermal, optical, and self-assembly properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-Azido-4-(trifluoromethyl)benzene, and how can reaction parameters be optimized?

- Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) of the corresponding aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) with sodium azide (NaN₃). General protocols involve refluxing in polar solvents (e.g., DMF or water) with NaN₃ under controlled conditions . Optimization strategies include:

- Temperature : Elevated temperatures (80–100°C) to accelerate substitution.

- Catalysis : Use of phase-transfer catalysts to enhance NaN₃ solubility in organic-aqueous biphasic systems.

- Purification : Column chromatography or recrystallization to isolate the azide.

Example yields from analogous aryl azides range from 60–85% .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- Note : Structural confirmation in relies on downstream product characterization (e.g., triazole derivatives), implying rigorous validation of the azide precursor .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate the reactivity of this compound in cycloaddition reactions?

- Answer : The electron-withdrawing CF₃ group increases the azide’s electrophilicity, accelerating reactions with electron-rich alkynes (e.g., Huisgen cycloaddition). Key observations:

- Reaction Rate : CF₃-substituted azides exhibit faster kinetics in CuAAC (copper-catalyzed azide-alkyne cycloaddition) compared to non-fluorinated analogs.

- Regioselectivity : The CF₃ group may influence triazole regioisomer ratios, though this is substrate-dependent.

Example: In , the azide reacts efficiently with a thioether-alkyne to form a triazole derivative in 65% yield under mild conditions .

Q. What are the documented applications of this compound in medicinal chemistry?

- Answer : The compound is a key building block in click chemistry for synthesizing bioactive molecules. Applications include:

- PPAR Modulators : Used to prepare triazole derivatives (e.g., 55d in ) targeting peroxisome proliferator-activated receptors, with potential antidiabetic or anti-inflammatory activity .

- Bioconjugation : Facilitates site-specific labeling of biomolecules (e.g., proteins, nucleic acids) via azide-alkyne coupling.

Q. Are there stability or safety concerns associated with this compound during storage or handling?

- Answer : While not explicitly addressed in the evidence, general azide safety protocols apply:

- Thermal Stability : Avoid heating above 80°C; decompose via controlled hydrolysis.

- Shock Sensitivity : Handle small quantities in solution (e.g., acetonitrile) to mitigate explosion risks.

- Storage : Keep at –20°C in amber vials under inert atmosphere.

Data Contradictions and Methodological Challenges

Q. Have discrepancies been reported in the reactivity or characterization of this compound across studies?

- Answer : No direct contradictions are evident in the provided evidence. However, variability in synthetic yields (e.g., 60–85% for aryl azides vs. 65% for triazole formation ) suggests optimization is context-dependent. Potential pitfalls include:

- Impurity Effects : Residual halide or solvent in the azide may inhibit downstream reactions.

- Spectroscopic Artifacts : Overlapping NMR signals (e.g., CF₃ and aromatic protons) require high-resolution instruments for unambiguous assignment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.